Phosphorus pentabromide

Description

Contextualization within Halogenated Phosphorus Chemistry

Within the broader scope of halogenated phosphorus chemistry, phosphorus compounds are known to exist in various oxidation states, primarily +3 and +5. bccampus.ca Phosphorus pentabromide, with phosphorus in the +5 oxidation state, is a key example of a pentavalent phosphorus halide. wikipedia.orgshef.ac.uk In the solid state, it adopts an ionic structure, specifically [PBr₄]⁺Br⁻, but in the vapor phase, it dissociates into phosphorus tribromide (PBr₃) and elemental bromine (Br₂). wikipedia.org This behavior is a distinguishing feature among phosphorus pentahalides. For instance, phosphorus pentachloride (PCl₅) exists as [PCl₄]⁺[PCl₆]⁻ in its solid form. wikipedia.org

The reactivity of phosphorus halides is a cornerstone of their utility. They readily react with water and other protic solvents. nih.govsuvidhinathlab.com this compound, for example, hydrolyzes violently in water to produce hydrogen bromide (HBr) and phosphoric acid (H₃PO₄). ontosight.aimanac-inc.co.jp This high reactivity necessitates careful handling in anhydrous conditions. google.com

The synthesis of this compound itself is a fundamental reaction within this chemical family, typically achieved by the reaction of phosphorus tribromide with bromine. ontosight.ai However, controlling this reaction is crucial as the addition of excess bromine can lead to the formation of phosphorus heptabromide (PBr₇), which has the structure [PBr₄]⁺[Br₃]⁻. wikipedia.orgguidechem.com

Significance and Research Trajectories of Pentavalent Phosphorus Bromides

The significance of pentavalent phosphorus bromides, particularly this compound, lies in their role as powerful brominating agents in organic synthesis. guidechem.comsmolecule.com A primary application is the conversion of carboxylic acids to acyl bromides, a key step in the synthesis of various organic molecules. wikipedia.orgsuvidhinathlab.com It is also employed in the conversion of alcohols to alkyl bromides. While phosphorus tribromide is more commonly used for this transformation with primary and secondary alcohols, this compound is particularly effective for sterically hindered alcohols or those deactivated by electron-withdrawing groups. wikipedia.orgmanac-inc.co.jp

Another important application is the reaction with ketones to form gem-dibromides. manac-inc.co.jp Research in this area explores the reaction mechanisms and substrate scope. For instance, studies on the reactions of phosphorus pentachloride with conjugated carbonyl compounds provide insights into the potential reactivity patterns of its bromine analogue. tandfonline.comtandfonline.com

Current and future research trajectories for pentavalent phosphorus bromides are focused on several key areas. There is ongoing interest in developing more selective and efficient bromination methods. This includes exploring the catalytic potential of these compounds, for example, as Lewis acids in reactions like Friedel-Crafts acylation and alkylation. smolecule.com Furthermore, the unique reactivity of this compound continues to be explored for the synthesis of novel organophosphorus compounds and inorganic materials. smolecule.com The study of pentavalent phosphorus compounds is also expanding to understand their role in biological systems and for the development of new therapeutic agents. researchgate.netmdpi.com

Properties of this compound

| Property | Value | Reference |

| Chemical Formula | PBr₅ | wikipedia.org |

| Molar Mass | 430.494 g/mol | wikipedia.org |

| Appearance | Yellow crystalline solid | wikipedia.org |

| Density | 3.61 g/cm³ | wikipedia.org |

| Melting Point | ~100 °C (decomposes) | wikipedia.org |

| Boiling Point | 106 °C (decomposes) | wikipedia.org |

| Structure (Solid State) | [PBr₄]⁺Br⁻ | wikipedia.org |

| Structure (Vapor Phase) | Dissociates to PBr₃ and Br₂ | wikipedia.org |

| Solubility | Soluble in carbon tetrachloride (CCl₄) and carbon disulfide (CS₂) | wikipedia.org |

| Reactivity | Reacts with water | wikipedia.org |

Synthesis of this compound

| Reactants | Product | Conditions | Reference |

| Phosphorus tribromide (PBr₃) + Bromine (Br₂) | This compound (PBr₅) | Anhydrous conditions, inert solvent (e.g., carbon tetrachloride), temperature range of ~30-35 °C | google.com |

Applications in Organic Synthesis

| Reactant | Reagent | Product | Reaction Type | Reference |

| Carboxylic Acid (R-COOH) | PBr₅ | Acyl Bromide (R-COBr) | Bromination | wikipedia.orgsuvidhinathlab.com |

| Alcohol (R-OH) | PBr₅ | Alkyl Bromide (R-Br) | Bromination | |

| Ketone (R-CO-R') | PBr₅ | gem-Dibromide (R-CBr₂-R') | Bromination | manac-inc.co.jp |

Properties

IUPAC Name |

pentabromo-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Br5P/c1-6(2,3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKVRHZNLKTPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P(Br)(Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br5P, PBr5 | |

| Record name | PHOSPHORUS PENTABROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus pentabromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphorus_pentabromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064874 | |

| Record name | Phosphorane, pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphorus pentabromide appears as a yellow crystalline solid that is shipped in sealed containers. Strongly irritating to skin and eyes. Used to make other chemicals., Yellow crystals; [CAMEO] | |

| Record name | PHOSPHORUS PENTABROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus pentabromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7789-69-7 | |

| Record name | PHOSPHORUS PENTABROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentabromophosphorane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorus pentabromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorane, pentabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorane, pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorus pentabromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORUS PENTABROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D9WIS0BQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Elucidation of Phosphorus Pentabromide

Established Preparative Pathways

The most common and well-established methods for synthesizing phosphorus pentabromide involve the direct reaction of phosphorus tribromide with bromine. Variations of this approach focus on improving the physical handling of the reaction and the purity of the final product.

Direct Bromination of Phosphorus Tribromide

The traditional and most direct method for preparing this compound is the reaction of liquid phosphorus tribromide with bromine in equimolar amounts. google.com The reaction is typically conducted at room temperature.

Reaction: PBr₃ + Br₂ ⇌ PBr₅

A significant practical challenge in this direct synthesis is that the product, this compound, is a solid at the reaction temperature. google.com As the reaction proceeds, the mixture begins to solidify into a mass that is difficult or impossible to stir effectively. google.com This solid mass can trap unreacted liquid PBr₃, preventing it from efficiently reacting with the remaining bromine. google.com This issue complicates the production on a larger scale and can lead to an impure product. Furthermore, the equilibrium is reversible, and the product can decompose back into its precursors upon heating, with dissociation becoming pronounced above 100°C. wikipedia.orgmanac-inc.co.jp

Solvent-Assisted Synthesis for Enhanced Purity and Yield

To overcome the challenges associated with the direct, solvent-free reaction, solvent-assisted synthesis has been developed. This method significantly improves the handling, purity, and yield of this compound. The key principle is the use of an inert solvent in which the reactants (PBr₃ and Br₂) are soluble, but the product (PBr₅) is substantially insoluble. google.com

Suitable solvents include halogenated aliphatic hydrocarbons, such as carbon tetrachloride (CCl₄), and other non-reactive solvents like petroleum ether. google.com In this procedure, phosphorus tribromide is dissolved in the anhydrous solvent, and a solution of bromine in the same solvent is added slowly while maintaining anhydrous conditions and controlling the temperature, typically between 30°C and 35°C. google.com As the reaction occurs, the this compound precipitates as fine, yellow crystals, forming a readily filterable suspension. google.com This prevents the formation of an unmanageable solid mass.

After the addition of an equimolar amount of bromine is complete, the suspension is cooled to around 20°C, and the crystalline PBr₅ is separated by filtration. Any residual solvent is then removed by vacuum distillation. google.com This method provides a substantially quantitative reaction, with yields reported to be as high as 97-98% for a high-purity product. google.com

| Parameter | Direct Bromination | Solvent-Assisted Synthesis |

|---|---|---|

| Reactants | Phosphorus Tribromide, Bromine | Phosphorus Tribromide, Bromine |

| Solvent | None | Inert solvent (e.g., Carbon Tetrachloride) |

| Reaction State | Solidification of reaction mass | Suspension of crystalline product |

| Handling | Difficult to stir and process | Easily filterable slurry |

| Purity | Often contains trapped PBr₃ | High purity |

| Reported Yield | Variable, often lower | ~97-98% |

Alternative Synthetic Routes and Their Comparative Analysis

While the bromination of PBr₃ is the dominant synthetic route, other pathways have been explored, often starting from different phosphorus halides or employing novel reaction media.

Conversion from Other Phosphorus Halides

An alternative approach to phosphorus(V) brominating agents involves starting with phosphorus trichloride (B1173362) (PCl₃) instead of phosphorus tribromide. Given the relatively high cost of PBr₅, a reagent obtained by reacting an equimolar amount of bromine with phosphorus trichloride under ice-cold conditions can be used as a substitute. manac-inc.co.jp This reaction produces a crystalline phosphorus(V) compound, often represented by the chemical formula PCl₃Br₂, though it is not considered a single, pure substance. manac-inc.co.jp

Direct conversion from phosphorus pentachloride (PCl₅) is not a standard preparative method. This is largely due to structural differences in the solid state. PCl₅ exists as an ionic lattice of [PCl₄]⁺[PCl₆]⁻, whereas PBr₅ forms [PBr₄]⁺Br⁻. doubtnut.comdoubtnut.com The steric bulk of bromine atoms makes the formation of a [PBr₆]⁻ anion unfavorable, preventing a simple halide exchange mechanism that would mirror the structure of solid PCl₅. doubtnut.com

Novel Synthetic Approaches and Catalyst Development

Modern synthetic chemistry seeks to develop methods that offer greater control over reaction conditions and product formation, often using non-traditional solvents. Research into the synthesis of related phosphorus interhalides has demonstrated the utility of ionic liquids as a reaction medium. For example, the reaction of PBr₅ with interhalogens like iodine monobromide (IBr) in an ionic liquid has been used to prepare complex salts containing the tetrabromophosphonium cation, such as [PBr₄]⁺[IBr₂]⁻. This indicates that ionic liquids can serve as effective media for stabilizing the ionic components of phosphorus(V) halides and facilitating controlled reactions, representing a novel direction for the synthesis of PBr₅ and its derivatives.

Mechanistic Investigations of this compound Formation

The formation of this compound from phosphorus tribromide and bromine is governed by a reversible equilibrium:

PBr₃ + Br₂ ⇌ PBr₅

In the vapor phase, the equilibrium lies far to the left, with the compound being almost completely dissociated into PBr₃ and Br₂. wikipedia.org In the solid state, the equilibrium shifts to the right, favoring the formation of the stable ionic lattice [PBr₄]⁺Br⁻. wikipedia.org The formation mechanism is thus a direct electrophilic addition of bromine to the lone pair of electrons on the phosphorus atom of PBr₃, leading to the pentavalent species.

The stability of the resulting solid is a key driving force. However, the reaction is sensitive to stoichiometry. The addition of excess bromine can lead to the formation of phosphorus heptabromide ([PBr₄]⁺[Br₃]⁻), where the bromide anion is further complexed with a bromine molecule. wikipedia.org Mechanistically, PBr₅ is less stable than its lighter analogue, PCl₅. This lower stability is evident in its tendency to dissociate at lower temperatures. manac-inc.co.jp

Structural Characterization and Phase Dependent Isomerism of Phosphorus Pentabromide

Solid-State Structural Architecture

In the solid state, phosphorus pentabromide does not exist as discrete PBr₅ molecules. Instead, it forms a stable ionic crystal lattice, a structure that maximizes electrostatic attractions. wikipedia.orgbrainly.comoxfordreference.com

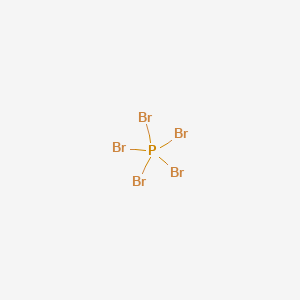

X-ray diffraction studies have conclusively shown that the solid form of PBr₅ is best described as tetrabromophosphonium bromide, with the ionic formula [PBr₄]⁺Br⁻. wikipedia.orgbrainly.comoxfordreference.com This structure is composed of two distinct ionic units: the tetrabromophosphonium cation ([PBr₄]⁺) and the bromide anion (Br⁻).

The [PBr₄]⁺ cation features a central phosphorus atom bonded to four bromine atoms. As predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory for a central atom with four bonding pairs and no lone pairs, the cation adopts a tetrahedral geometry. brainly.com Refined crystallographic data confirm that this tetrahedron is regular, with P-Br bond lengths and Br-P-Br angles that are equivalent within the margin of experimental error. iucr.org The phosphorus atom in this cation undergoes sp³ hybridization to form the four sigma bonds to the bromine atoms. brainly.com

Crystallographic analysis of this compound has provided detailed insights into its solid-state structure. The compound crystallizes in the orthorhombic system with the space group Pbcm. iucr.orgresearchgate.net Refinement of the crystal structure has yielded precise unit cell dimensions and atomic positions, confirming the ionic [PBr₄]⁺Br⁻ arrangement. iucr.org The average P-Br bond distance within the tetrahedral [PBr₄]⁺ cation is approximately 2.15 Å. iucr.org

Below is a table summarizing the refined crystallographic data for this compound.

| Crystallographic Parameter | Value | Source |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | Pbcm | iucr.orgresearchgate.net |

| Unit Cell Dimension (a) | 5.663 Å | iucr.org |

| Unit Cell Dimension (b) | 17.031 Å | iucr.org |

| Unit Cell Dimension (c) | 8.247 Å | iucr.org |

| Average P-Br Bond Length | 2.15 Å | iucr.org |

| Cation Geometry | Tetrahedral | brainly.comiucr.org |

Gas Phase and Solution Phase Molecular Geometry

The structure of this compound changes dramatically upon entering the gas phase or when dissolved in certain solvents. The stabilizing lattice energy of the ionic solid is no longer dominant, leading to the formation of molecular species and dissociation products.

In the gas phase, this compound can exist as a discrete PBr₅ molecule. brainly.com In accordance with VSEPR theory, the molecule adopts a trigonal bipyramidal geometry to minimize electron-pair repulsion. topblogtenz.comsocratic.orggeometryofmolecules.com This structure features a central phosphorus atom with five bonded bromine atoms and no lone pairs. socratic.org The phosphorus atom is considered to have sp³d hybridization in this conformation. topblogtenz.comguidechem.compearson.com

The five bromine atoms are not equivalent and occupy two different types of positions:

Equatorial Positions: Three bromine atoms lie in a plane with the phosphorus atom, with Br-P-Br bond angles of 120°. topblogtenz.comguidechem.com

Axial Positions: Two bromine atoms are positioned above and below the equatorial plane, at a 90° angle to it. topblogtenz.comguidechem.com

In the vapor phase, this compound is completely dissociated into phosphorus tribromide (PBr₃) and elemental bromine (Br₂). wikipedia.org This decomposition also occurs upon heating, with the dissociation reaction becoming pronounced at temperatures above 100 °C. wikipedia.orgmanac-inc.co.jp

The equilibrium can be represented as: PBr₅(g) ⇌ PBr₃(g) + Br₂(g)

The position of this equilibrium is temperature-dependent. An increase in temperature shifts the equilibrium to the right, favoring the formation of the dissociation products. manac-inc.co.jpyoutube.com This thermal instability means that PBr₅ cannot be purified by distillation at atmospheric pressure. google.com

The solvent environment significantly influences the structure and stability of this compound. gla.ac.uk

Non-Polar Solvents: In non-polar solvents with a low dielectric constant, such as carbon tetrachloride (CCl₄) and carbon disulfide (CS₂), this compound exists primarily in its molecular form, which is in equilibrium with its dissociation products, PBr₃ and Br₂. gla.ac.uk Spectroscopic studies have shown that the degree of dissociation into PBr₃ and Br₂ in carbon tetrachloride is very high, estimated to be around 90-95%. gla.ac.uk

Polar Solvents: In solvents with a higher dielectric constant, the situation is more complex. These solvents can stabilize the ionic species, and solutions of PBr₅ in such media have been found to conduct electricity, indicating the presence of ions. gla.ac.uk This suggests that polar solvents can support the ionic [PBr₄]⁺Br⁻ structure found in the solid state, although equilibria involving molecular PBr₅ and its dissociation products may also exist.

Spectroscopic Probes for Structural Elucidation

The definitive structural characterization of this compound (PBr₅) relies on a combination of spectroscopic techniques. These methods are crucial for understanding the compound's remarkable phase-dependent isomerism, where its structure fundamentally changes between the solid, liquid, and gaseous states. In the solid phase, PBr₅ exists as an ionic salt, tetrabromophosphonium bromide ([PBr₄]⁺Br⁻), while in the vapor phase, it completely dissociates into phosphorus tribromide (PBr₃) and molecular bromine (Br₂). osti.govrsc.org This complex behavior necessitates the use of various spectroscopic probes to fully elucidate its structure in different environments.

Vibrational Spectroscopy (Raman and Infrared) for Bond Characterization

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, provides profound insights into the bonding and structure of this compound. The selection rules for Raman and IR spectroscopy are different, making them complementary methods for a comprehensive vibrational analysis.

In the solid state, the vibrational spectra of PBr₅ are consistent with its ionic formulation, [PBr₄]⁺Br⁻. researchgate.net The spectra are dominated by the vibrational modes of the tetrahedral [PBr₄]⁺ cation. The tetrahedral geometry (T_d point group) of the [PBr₄]⁺ ion gives rise to four fundamental modes of vibration: a symmetric stretching mode (ν₁), a doubly degenerate bending mode (ν₂), a triply degenerate asymmetric stretching mode (ν₃), and a triply degenerate bending mode (ν₄). All four modes are Raman-active, while only the triply degenerate modes (ν₃ and ν₄) are Infrared-active.

Raman spectroscopy of solid this compound clearly evidences the presence of the [PBr₄]⁺ tetrahedron. rsc.orgresearchgate.net The observed Raman frequencies have been assigned to the fundamental vibrations of this cation. researchgate.net These assignments are supported by comparison with isoelectronic species like SiBr₄. researchgate.net

| Vibrational Mode | Raman Frequency (cm⁻¹) | Assignment | Activity |

| ν₁ (A₁) | 227 | Symmetric P-Br stretch | Raman |

| ν₂ (E) | 72 | Br-P-Br bend | Raman |

| ν₃ (F₂) | 474 | Asymmetric P-Br stretch | Raman, IR |

| ν₄ (F₂) | 140 | Br-P-Br bend | Raman, IR |

| Table 1: Raman active vibrational modes of the [PBr₄]⁺ cation in solid PBr₅. researchgate.net |

The appearance of these distinct bands, characteristic of a tetrahedral structure, and the absence of bands that would be expected from a molecular trigonal bipyramidal PBr₅, provide strong evidence for the ionic nature of solid this compound. researchgate.netshef.ac.uk

In the vapor phase, the spectroscopic signature changes dramatically. Vapour-pressure measurements and spectroscopic analysis indicate that PBr₅ is completely dissociated into phosphorus tribromide (PBr₃) and bromine (Br₂) at temperatures above 305 K. rsc.org Therefore, the vibrational spectrum of gaseous PBr₅ is a superposition of the spectra of PBr₃ and Br₂. Similarly, in non-polar solvents, this compound is also fully dissociated. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus-31 Coordination Environments

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for determining the coordination environment of phosphorus atoms in different chemical species. researchgate.netmdpi.com The chemical shift in ³¹P NMR is highly sensitive to the electronic environment, oxidation state, and coordination number of the phosphorus nucleus. researchgate.net

For this compound, solid-state ³¹P Magic Angle Spinning (MAS) NMR spectroscopy provides direct evidence for its ionic structure, [PBr₄]⁺Br⁻. The phosphorus atom in the tetrabromophosphonium cation is in a tetracoordinate environment. webelements.com Studies on various salts containing the [PBr₄]⁺ cation have shown that this species gives rise to a characteristic signal in the ³¹P NMR spectrum. scispace.comrsc.org The chemical shift for the [PBr₄]⁺ cation is observed in a distinct region of the spectrum, which is different from that of other phosphorus-bromine compounds like PBr₃ or potential pentacoordinate PBr₅ molecules.

While specific ³¹P NMR data for pure PBr₅ is closely tied to studies of related [PBr₄]⁺ salts, the analysis of these compounds provides a clear expectation for the chemical shift. The tetracoordinate phosphorus in [PBr₄]⁺ is expected to have a chemical shift significantly different from the trigonal pyramidal PBr₃ that exists in the dissociated vapor phase. The chemical shifts are typically referenced to an external standard of 85% H₃PO₄. beilstein-journals.org The study of various tetrahalophosphonium cations has shown that the ³¹P chemical shift is influenced by the counter-ion, indicating that even in the solid state, ionic interactions can subtly affect the electronic environment of the phosphorus nucleus. scispace.comrsc.org

| Phosphorus Species | Coordination Environment | Typical ³¹P NMR Chemical Shift Range (ppm) |

| [PBr₄]⁺ | Tetrahedral | Varies with counter-ion, distinct from other species |

| PBr₃ | Trigonal Pyramidal | Around +228 ppm |

| Table 2: Comparison of ³¹P NMR chemical shifts for different phosphorus bromide species. |

The significant difference in the expected chemical shifts provides a clear method for distinguishing between the ionic solid form and the dissociated form of this compound.

X-ray Diffraction Techniques for Crystalline Phase Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction studies have unequivocally confirmed its ionic structure in the solid state as [PBr₄]⁺Br⁻. researchgate.netiucr.org

The crystal structure of PBr₅ is orthorhombic, belonging to the space group Pbcm. researchgate.netosti.gov The crystal lattice is built up from discrete tetrahedral [PBr₄]⁺ cations and Br⁻ anions. iucr.org The tetrabromophosphonium cation, [PBr₄]⁺, is found to be nearly a regular tetrahedron. researchgate.netiucr.org Refined crystallographic data have provided precise measurements of bond lengths and angles within the cation. iucr.org

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.netosti.gov |

| Space Group | Pbcm | researchgate.netosti.gov |

| a | 5.663 Å | iucr.org |

| b | 17.031 Å | iucr.org |

| c | 8.247 Å | iucr.org |

| Average P-Br bond length | 2.15 Å | iucr.org |

| P-Br bond lengths (individual) | 2.20 Å (x1), 2.22 Å (x3) | osti.gov |

| Br-P-Br bond angles | Close to the ideal tetrahedral angle of 109.5° | iucr.org |

| Table 3: Crystallographic data for this compound (PBr₅). osti.govresearchgate.netiucr.orgosti.gov |

The detailed structural parameters obtained from X-ray diffraction provide a static picture of the solid-state structure, complementing the dynamic information obtained from vibrational spectroscopy. The P-Br bond lengths in the [PBr₄]⁺ cation are consistent with strong covalent bonds within the cation. osti.goviucr.org The shortest distance between a bromide anion and a phosphorus atom is significantly larger, at 4.3 Å, indicating the absence of a direct bond and confirming the ionic nature of the compound. researchgate.net

Reactivity and Reaction Mechanisms of Phosphorus Pentabromide

Role as a Brominating Agent in Organic Synthesis

Phosphorus pentabromide is a powerful brominating agent used in organic synthesis for several key transformations. ontosight.aiscientificlabs.co.uksigmaaldrich.comthomassci.com Its utility stems from its ability to convert hydroxyl groups and carbonyl groups into brominated functionalities.

One of the primary applications of this compound in organic chemistry is the conversion of carboxylic acids into acyl bromides. wikipedia.orgsuvidhinathlab.comwikipedia.org This reaction is a fundamental step in various synthetic pathways, including the Hell-Volhard-Zelinsky reaction, where an α-bromo acyl bromide is formed as a key intermediate. stackexchange.commasterorganicchemistry.com

The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic phosphorus atom of PBr₅. This process transforms the hydroxyl group into a good leaving group. Subsequent attack by a bromide ion on the carbonyl carbon leads to the formation of the acyl bromide and phosphorus-containing byproducts. masterorganicchemistry.comlibretexts.org While phosphorus tribromide (PBr₃) is also used for this conversion, this compound is sometimes required for less reactive or solid acids. stackexchange.comwikipedia.org The general reaction is as follows:

R-COOH + PBr₅ → R-COBr + POBr₃ + HBr

This conversion is highly efficient due to the high affinity of phosphorus for oxygen, which drives the reaction forward. stackexchange.com

This compound is effective in converting alcohols to alkyl bromides. scientificlabs.co.uksigmaaldrich.comthomassci.com While phosphorus tribromide (PBr₃) is more commonly used for primary and secondary alcohols, PBr₅ is particularly useful for alcohols that are less reactive. manac-inc.co.jpmanac-inc.co.jp This includes sterically hindered alcohols or those deactivated by electron-withdrawing groups. manac-inc.co.jp The reaction mechanism for primary and secondary alcohols typically proceeds via an Sₙ2 pathway. wikipedia.orgmasterorganicchemistry.comyoutube.com In this mechanism, the alcohol's oxygen atom attacks the phosphorus atom, forming a good leaving group which is then displaced by a bromide ion in a backside attack. masterorganicchemistry.comyoutube.com

PBr₅ is also utilized to convert ketones into gem-dibromides (compounds with two bromine atoms on the same carbon). manac-inc.co.jp However, this reaction must be handled carefully as it can readily lead to the bromination of the α-position or promote aldol (B89426) condensation. manac-inc.co.jp The reaction of PBr₅ with certain ketones can also result in the formation of α-brominated or α,α'-dibrominated ketones. researchgate.netresearchgate.netresearchgate.net

Table 1: Bromination Reactions with PBr₅

| Substrate | Product | Reaction Type |

|---|---|---|

| Carboxylic Acid | Acyl Bromide | Nucleophilic Acyl Substitution |

| Alcohol | Alkyl Bromide | Nucleophilic Substitution (often Sₙ2) |

The stereochemical outcome of bromination with phosphorus halides is a critical aspect of their utility. In the conversion of chiral primary and secondary alcohols to alkyl bromides, the reaction with phosphorus tribromide, and by extension the Sₙ2 component of reactions with PBr₅, proceeds with an inversion of configuration at the chiral carbon center. wikipedia.orgmasterorganicchemistry.comyoutube.comcommonorganicchemistry.com This is a direct consequence of the Sₙ2 mechanism, where the bromide ion attacks the carbon atom from the side opposite to the leaving group. masterorganicchemistry.comyoutube.com

In the bromination of unsymmetrical ketones, regioselectivity can be an issue. The reaction of 2-phenyl-substituted cycloalkanones with PBr₅ can regioselectively yield α-brominated and α,α'-dibrominated ketones. researchgate.net In contrast, reactions with 2-methyl-substituted ketones may lead directly to the α,α'-dibrominated products. researchgate.net The choice of reagents and reaction conditions is crucial for achieving high regioselectivity in the bromination of aromatic compounds to avoid mixtures of isomers. wku.edu

Hydrolysis and Solvolysis Reactions with Protic Solvents

This compound's high reactivity is particularly evident in its interactions with protic solvents like water and alcohols. These reactions are typically vigorous and exothermic.

This compound reacts violently with water in a rapid hydrolysis reaction. ontosight.ainoaa.govnoaa.govyoutube.com Contact with water or moist air leads to its decomposition, producing fumes of hydrogen bromide (HBr) and phosphorus oxybromide (POBr₃). noaa.govnoaa.govnih.gov

PBr₅ + H₂O → POBr₃ + 2HBr

With an excess of water, the hydrolysis proceeds further, ultimately yielding phosphoric acid (H₃PO₄) and additional hydrogen bromide. manac-inc.co.jplibretexts.org

POBr₃ + 3H₂O → H₃PO₄ + 3HBr

The initial reaction is extremely fast; it has been reported that when PBr₅ is spilled into a five-fold excess of water, half of the maximum theoretical yield of hydrogen bromide gas is generated in just 0.29 minutes. noaa.govnoaa.govnih.gov This vigorous reactivity underscores the need for careful handling and storage in dry, inert conditions. manac-inc.co.jp

The reaction of this compound with alcohols is a form of solvolysis, where the alcohol acts as both the solvent and the reactant. youtube.com As discussed in section 4.1.2, this reaction converts alcohols into alkyl bromides. The mechanism involves the protonation or, more accurately, the activation of the hydroxyl group by the phosphorus halide, converting the poor -OH leaving group into a much better leaving group. masterorganicchemistry.comalevelchemistry.co.uk For primary and secondary alcohols, this is followed by an Sₙ2 attack by the bromide ion. wikipedia.orgbyjus.com

PBr₅ is also capable of reacting with other hydroxyl-containing compounds, such as phenols. The hydroxyl group of a phenol (B47542) can be replaced by a bromine atom using PBr₅, a transformation not achievable with hydrogen halides alone. manac-inc.co.jprajdhanicollege.ac.in The reaction with strongly acidic solvents containing hydroxyl groups, such as sulfuric acid, is complex and can lead to oxidation and solvolysis, forming various phosphorus-containing cationic species. psu.edu

Table 2: Products of PBr₅ Hydrolysis and Solvolysis

| Protic Reactant | Initial Products | Final Products (with excess reactant) |

|---|---|---|

| Water (H₂O) | POBr₃, HBr manac-inc.co.jpnoaa.govnih.gov | H₃PO₄, HBr manac-inc.co.jplibretexts.org |

| Alcohol (R-OH) | R-Br, POBr₃, HBr | R-Br, H₃PO₄, HBr |

Catalytic Activities and Special Chemical Transformations

This compound (PBr₅) is a versatile reagent in organic synthesis, primarily known as a powerful brominating agent. Beyond simple substitution reactions, it demonstrates significant utility in more complex chemical transformations, including acting as a promoter for cyclization and condensation reactions and serving as a crucial intermediate in the synthesis of elaborate organic molecules.

Participation in Cyclization and Condensation Reactions

While not a conventional catalyst in the modern sense, this compound facilitates several types of cyclization and condensation reactions, often by activating a substrate towards intramolecular reaction.

One notable application is its use as a cyclizing reagent in the synthesis of protoberberine alkaloids. Research has demonstrated that a mixture of this compound and phosphorus pentoxide can effectively induce the cyclization required to form the core structure of these complex natural products. acs.org In this context, PBr₅ likely acts by converting a functional group, such as a carboxylic acid or alcohol, into a more reactive bromo-derivative, which can then undergo an intramolecular Friedel-Crafts-type reaction to close the ring.

Furthermore, in reactions involving ketones, this compound can inadvertently promote condensation side reactions. For instance, while PBr₅ can convert a ketone into a gem-dibromide, it can also readily cause aldol condensation, particularly under conditions that favor the formation of enolates or enol ethers. manac-inc.co.jp This reactivity highlights its role as a strong Lewis acid, capable of activating carbonyl compounds towards nucleophilic attack. smolecule.com

Intermediacy in Complex Organic Syntheses (e.g., Functionalized Nitriles)

This compound is a key reagent in several multi-step synthetic sequences where its specific reactivity is essential for the desired transformation. The von Braun reaction is a classic example, showcasing the role of PBr₅ in the synthesis of functionalized nitriles and bromoalkanes from N-substituted amides. manac-inc.co.jpacs.org

In this reaction, an N-benzoylated amine is treated with this compound. The PBr₅ activates the amide, leading to the formation of an imidoyl bromide intermediate. This intermediate is unstable and undergoes thermal decomposition to yield a bromoalkane and benzonitrile (B105546), a functionalized nitrile. manac-inc.co.jp

The general scheme for the von Braun reaction is as follows:

Amide Activation: R-NH-C(=O)-C₆H₅ + PBr₅ → [Intermediate Complex] → R-N=C(Br)-C₆H₅ + POBr₃ + HBr

Decomposition: R-N=C(Br)-C₆H₅ → R-Br + C₆H₅CN

This transformation is particularly valuable for converting amines into alkyl bromides with one less carbon atom in the main chain (after subsequent removal of the nitrile group if desired), and it relies critically on the unique reactivity of PBr₅ to form the necessary imidoyl bromide intermediate.

Advanced Mechanistic Studies on this compound Reactivity

The reactivity of this compound is mechanistically complex, involving various potential intermediates and pathways. Its behavior is dictated by its structure—ionic in the solid state ([PBr₄]⁺[Br]⁻) and dissociated in the vapor phase (PBr₃ + Br₂) wikipedia.org—and the specific reaction conditions. Advanced studies have sought to elucidate these mechanisms through the investigation of key intermediates and the kinetic and thermodynamic profiles of its reactions.

Investigation of Pentavalent Phosphorus Intermediates

The mechanism of nucleophilic substitution at a phosphorus center is a subject of extensive study. Two primary mechanisms are often considered: a concerted, Sₙ2-like pathway and a stepwise addition-elimination (A–E) pathway. The key distinction is the nature of the pentacoordinate phosphorus species involved.

Sₙ2-P Mechanism: This is a single-step process that proceeds through a high-energy, pentacoordinate transition state . Like Sₙ2 reactions at carbon, this pathway results in an inversion of the stereochemical configuration at the phosphorus center. mdpi.com

Addition-Elimination (A–E) Mechanism: This two-step process involves the formation of a relatively stable, pentacoordinate intermediate , often a trigonal bipyramidal structure known as a phosphorane. libretexts.orgnih.gov This intermediate then undergoes a second step where the leaving group is expelled.

Studies on analogous phosphorus halides provide insight into the likely pathways for PBr₅. Research on cyclic thiophosphoryl halides indicates that chlorides and bromides tend to react with nucleophiles via the Sₙ2-P mechanism, with a clear inversion of configuration. mdpi.com In contrast, the corresponding fluorides, with a more electronegative halogen, favor the stepwise A–E mechanism involving a pentacoordinate intermediate. mdpi.com

While isolating and directly observing the pentavalent intermediates of PBr₅ reactions is challenging due to their transient nature, their existence is inferred from stereochemical outcomes and supported by computational studies (DFT calculations) on related systems. mdpi.comcolab.ws The ability of phosphorus, a third-row element, to expand its octet and form hypervalent species is fundamental to its reactivity. libretexts.orgunizin.org The structure of the intermediate in these reactions is often proposed to be a trigonal bipyramid, where the attacking nucleophile and the leaving group occupy the apical positions. libretexts.org

Kinetic and Thermodynamic Analysis of Reaction Pathways

The course and efficiency of reactions involving this compound are governed by kinetic and thermodynamic factors. A crucial thermodynamic aspect is its thermal decomposition. Above 100 °C, PBr₅ establishes an equilibrium with phosphorus tribromide and elemental bromine. manac-inc.co.jpwikipedia.org

PBr₅(s) ⇌ PBr₃(l) + Br₂(g)

This equilibrium means that at higher temperatures, reactions may proceed through pathways involving free bromine, leading to different products or side reactions such as oxidation and dehydrogenation. manac-inc.co.jp

Thermodynamic data, such as the standard enthalpies of formation and heats of hydrolysis, are essential for understanding the energy changes during its reactions. royalholloway.ac.uk For example, the reaction of PBr₅ with water is violently exothermic, producing phosphoric acid and hydrobromic acid. nih.govnoaa.gov

Advanced Applications of Phosphorus Pentabromide in Chemical Sciences

Precursor in Inorganic Materials Synthesis

The role of phosphorus pentabromide as a precursor is pivotal in the fabrication of high-purity inorganic materials, particularly metal phosphides, which are of great interest for their electronic and optoelectronic properties.

Indium phosphide (B1233454) (InP) is a key III-V semiconductor with a direct bandgap, making it highly suitable for applications in high-speed electronics, optoelectronics, and solar cells nbinno.comslideshare.net. The synthesis of InP in the form of nanowires (NWs) can unlock unique physical properties not observed in its bulk counterpart. This compound has been successfully employed as a cost-effective and less hazardous phosphorus precursor for the solution-liquid-solid (SLS) growth of highly crystalline InP nanowires nbinno.comnrel.gov.

In a typical synthesis, InP nanowires are generated from the controlled hydride reduction of indium chloride (InCl3) and this compound using a reducing agent like lithium borohydride (B1222165) (LiBH4) nbinno.comnrel.gov. The reaction proceeds through the in-situ formation of an air-stable solid intermediate, hydrogen phosphide ((PH)x), which then reacts with indium to form InP nrel.gov. The growth of the nanowires is facilitated by the SLS mechanism, often using pre-formed indium or bismuth metal nanoparticles as seeds nbinno.comnrel.gov. The reaction temperature is a critical parameter, influencing the crystallinity of the resulting InP nanowires nbinno.com. This method provides an attractive alternative to more toxic and pyrophoric phosphorus sources like tris(trimethylsilyl)phosphine (B101741) (P(TMS)3) nrel.gov.

Key reaction steps for InP nanowire synthesis using PBr5:

Formation of indium metal nanoparticles and solid hydrogen phosphide ((PH)x) via hydride reduction of InCl3 and PBr5.

Reaction of indium with (PH)x to form indium phosphide.

Solution-liquid-solid (SLS) growth of InP nanowires from metal seed particles.

The utility of this compound as a phosphorus source extends to the synthesis of other metal phosphide nanomaterials. One notable example is the fabrication of alpha-zinc phosphide (α-Zn3P2) nanoparticles nrel.gov. Similar to the synthesis of InP nanowires, this method involves the use of PBr5 to generate a solid hydrogen phosphide ((PH)x) intermediate, which then serves as the phosphorus source for the formation of the metal phosphide nrel.gov.

Transition metal phosphides (TMPs) are a class of materials that have garnered significant interest for applications in catalysis and energy storage nrel.govacs.orgresearchgate.netyoutube.comrsc.orgresearchgate.netvcu.edu. While various phosphorus precursors are used for TMP synthesis, the development of cost-effective and scalable methods is crucial. The approach using PBr5 to generate an in-situ phosphorus source presents a viable pathway for the synthesis of various metal phosphides, although research in this specific area is still evolving compared to other phosphorus precursors like white phosphorus or phosphine (B1218219) gas researchgate.netresearchgate.net.

| Metal Phosphide | Synthesis Method | Precursors | Key Features |

| Indium Phosphide (InP) Nanowires | Solution-Liquid-Solid (SLS) | InCl3, PBr5, LiBH4 | Crystalline nanowires, cost-effective, less hazardous route. nbinno.comnrel.gov |

| Zinc Phosphide (α-Zn3P2) Nanoparticles | Solution-based | PBr5, Zinc precursor, reducing agent | Formation via a solid hydrogen phosphide intermediate. nrel.gov |

Utility in Polymer Chemistry and Functional Material Development

This compound's reactivity is also exploited in polymer chemistry and the development of functional materials, where it can be used to introduce specific end-groups to polymers or to modify material surfaces.

Phosphonitrilic chlorides, also known as polyphosphazenes, are inorganic polymers with a backbone of alternating phosphorus and nitrogen atoms. Linear phosphonitrilic chlorides (LPNCs) are highly reactive and can be modified to create polymers with a wide range of properties, including thermal and hydrolytic stability acs.orgdokumen.pub.

This compound has been utilized as a telogen in the telomerization of cyclic phosphonitrilic chloride (CPNC) to synthesize LPNCs with bromine atoms at both chain ends nih.gov. This process is a type of controlled polymerization where PBr5 initiates and terminates the polymer chains. The resulting bromine-terminated LPNCs can then be further functionalized by reacting them with nucleophilic reagents, such as diethylamine (B46881) or aniline, to selectively replace the terminal bromine atoms. This end-capping strategy can significantly improve the thermal and hydrolytic stability of the resulting polymer by modifying the reactive chain ends nih.gov.

Silicon nanocrystals (SiNCs) are promising materials for applications in optoelectronics and bioimaging due to their size-tunable photoluminescence researchgate.netrsc.orgresearchgate.netacs.orgnih.govgoogle.commanac-inc.co.jpasianpubs.orgispc-conference.orgnih.govrsc.orgrsc.org. The surface chemistry of SiNCs plays a crucial role in their properties and stability. While there is extensive research on the use of phosphorus pentachloride (PCl5) to initiate the functionalization of hydride-terminated SiNCs, the use of this compound for this specific application is not as well-documented in scientific literature researchgate.netrsc.orgresearchgate.netacs.orgnih.govgoogle.commanac-inc.co.jpasianpubs.org. Research indicates that the preparation of bromide-terminated nanocrystals can lead to a decrease in the nanocrystal size due to the cleavage of Si-Si bonds, but detailed protocols for using PBr5 as a surface functionalization agent are scarce researchgate.net. One study mentions the possibility of treating a mesoporous silicon surface with phosphorus pentachloride followed by a Grignard reaction for alkylation, suggesting a potential two-step functionalization pathway that might be adaptable for PBr5, though this remains an area for further investigation uef.fi.

Specialized Reagent in Pharmaceutical and Agrochemical Synthesis

In the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries, this compound serves as a specialized brominating agent dokumen.pubgoogle.comsuvidhinathlab.commanac-inc.co.jpresearchgate.netpatsnap.combristol.ac.uk. Its primary function is the conversion of carboxylic acids to their corresponding acyl bromides, which are highly reactive intermediates for further chemical transformations suvidhinathlab.com. This reaction is often a critical step in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

For instance, PBr5 can be used in one of the synthetic steps to produce 2-bromopropionyl chloride from propionic acid nbinno.com. This intermediate is valuable in the synthesis of several widely used compounds, including the anti-inflammatory drug naproxen, the herbicide diflufenican, and the fungicide azoxystrobin (B1666510) nbinno.com.

Another important application of PBr5 in organic synthesis is the von Braun reaction, which is used to obtain bromoalkanes from aliphatic amines manac-inc.co.jp. In this reaction, a benzoylated aliphatic amine is treated with PBr5 to form an imidoyl bromide, which upon thermal decomposition yields a bromoalkane and benzonitrile (B105546) manac-inc.co.jp. This transformation can be a useful tool in the synthesis of various pharmaceutical intermediates.

| Application Area | Reaction Type | Role of PBr5 | Example Products/Intermediates |

| Pharmaceutical Synthesis | Acyl Bromide Formation | Brominating agent | Intermediate for Naproxen nbinno.com |

| Agrochemical Synthesis | Acyl Bromide Formation | Brominating agent | Intermediates for Diflufenican and Azoxystrobin nbinno.com |

| Organic Synthesis | von Braun Reaction | Reagent for amine conversion | Bromoalkanes from aliphatic amines manac-inc.co.jp |

Role in Manufacturing Active Pharmaceutical Ingredients

The primary application of this compound in the pharmaceutical sector lies in its function as a potent brominating agent for the synthesis of key intermediates. smolecule.com While its high reactivity and sensitivity to moisture necessitate careful handling, its efficacy in specific transformations makes it a crucial tool for medicinal chemists. manac-inc.co.jp

One notable application of PBr5 is in the synthesis of brominated heterocyclic compounds, which are important structural motifs in many biologically active molecules. An example of this is the preparation of 2,3-dibromoquinoxaline, an intermediate used in the synthesis of various potential therapeutic agents, including those with anticancer properties. The synthesis involves the treatment of 1,4-dihydroquinoxaline-2,3-dione with this compound. This reaction efficiently brominates the 2 and 3 positions of the quinoxaline (B1680401) ring system.

The conversion of carboxylic acids to acyl bromides is another fundamental reaction facilitated by this compound. wikipedia.org Acyl bromides are highly reactive intermediates that can readily undergo further reactions, such as esterification or amidation, to build the complex molecular architectures of modern drugs. For instance, in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) or their derivatives, the generation of an acyl halide is a critical step. While phosphorus tribromide (PBr3) is sometimes used for this conversion, PBr5 can be employed for less reactive carboxylic acids or when a stronger brominating agent is required. manac-inc.co.jpbyjus.com For example, the synthesis of profen drugs like Fenoprofen involves a carboxylic acid moiety that could be activated via conversion to an acyl bromide. nih.gov

Furthermore, the von Braun reaction provides a classic method for cleaving tertiary amines and generating bromoalkanes using PBr5. manac-inc.co.jp This reaction, while older, can still be a useful tool in a multi-step synthesis of a pharmaceutical compound where a specific bond cleavage and bromination are required.

Below is a table summarizing key reactions involving this compound in the context of pharmaceutical intermediate synthesis.

| Reaction Type | Starting Material | Reagent | Product | Significance in API Synthesis |

| Heterocycle Bromination | 1,4-Dihydroquinoxaline-2,3-dione | This compound (PBr5) | 2,3-Dibromoquinoxaline | Creation of halogenated heterocyclic intermediates for drug discovery. |

| Carboxylic Acid to Acyl Bromide Conversion | R-COOH (Carboxylic Acid) | This compound (PBr5) | R-COBr (Acyl Bromide) | Activation of carboxylic acids for subsequent coupling reactions. wikipedia.org |

| von Braun Reaction | R3N (Tertiary Amine) | This compound (PBr5) | RBr (Bromoalkane) | Specific C-N bond cleavage and formation of alkyl bromides. manac-inc.co.jp |

Derivatization in the Production of Agrochemicals

In the field of agrochemicals, this compound is utilized for the synthesis of brominated intermediates that are precursors to a range of pesticides, including herbicides and insecticides. japsr.in The introduction of bromine atoms into a molecule can significantly alter its biological activity and environmental fate.

A key application of PBr5 in this sector is in the derivatization of heterocyclic compounds that form the core of many modern agrochemicals. For example, a patent discloses the use of this compound for the bromination of a (3-chloro-2-pyridyl)-5-pyrazolone-3-carboxylate intermediate. google.com This brominated pyrazole (B372694) derivative is a crucial building block for a class of insecticides. However, the same patent also highlights a significant drawback of using PBr5: its high toxicity and cost, which has led to research into alternative, more environmentally benign, and economically viable bromination methods for large-scale industrial production. google.com

The conversion of carboxylic acids to acyl bromides is also a relevant transformation in agrochemical synthesis. This allows for the facile creation of ester or amide linkages, which are common in pesticidal compounds. While direct examples are often proprietary, the fundamental reactivity of PBr5 with carboxylic acids is a tool available to chemists designing synthetic routes to new agrochemicals. smolecule.com

The table below outlines the derivatization reactions of this compound relevant to agrochemical synthesis.

| Reaction Type | Starting Material Example | Reagent | Product Example | Significance in Agrochemical Synthesis |

| Heterocycle Bromination | (3-chloro-2-pyridyl)-5-pyrazolone-3-carboxylate | This compound (PBr5) | 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate | Synthesis of key brominated intermediates for insecticides. google.com |

| Carboxylic Acid to Acyl Bromide Conversion | Agrochemical precursor with a carboxylic acid group | This compound (PBr5) | Acyl bromide of the agrochemical precursor | Facilitates the formation of ester or amide bonds in the final product. smolecule.com |

Theoretical and Computational Chemistry Approaches to Phosphorus Pentabromide

Electronic Structure and Bonding Analysis

Ab Initio Methods for High-Accuracy Electronic Structure

For even greater accuracy in describing the electronic structure, ab initio methods are employed. dtic.milarxiv.org These "from the beginning" calculations are based on the fundamental principles of quantum mechanics without empirical parameters. dtic.mil For pentavalent phosphorus compounds, ab initio molecular orbital calculations have been crucial in analyzing structures and electronic configurations. dtic.mil While specific high-accuracy ab initio studies on phosphorus pentabromide are not extensively detailed in the provided results, the principles of these methods are well-established for similar phosphorus halides like PF5 and PCl5, where they have been used to determine precise equilibrium structures. nih.govacs.org These methods are essential for a detailed understanding of electron correlation and obtaining highly accurate energetic and structural information. arxiv.org

Reaction Pathway Modeling and Transition State Characterization

Understanding the chemical transformations that this compound undergoes requires modeling its reaction pathways and characterizing the high-energy transition states.

Computational Simulation of Reaction Mechanisms

Computational simulations are vital for elucidating reaction mechanisms that are difficult to observe experimentally. For phosphorus compounds, these simulations can map out the energetic landscape of a reaction, identifying intermediates and transition states. libretexts.org For instance, the reaction of phosphorus pentachloride with nucleophiles has been studied to understand the formation of various organophosphorus compounds. mdpi.com Similar computational approaches can be applied to this compound to model its reactions, such as its use in converting carboxylic acids to acyl bromides. wikipedia.orglookchem.com These simulations often involve modeling the reaction in a solvent to accurately reflect experimental conditions. scispace.com

Spectroscopic Property Prediction and Correlation

Computational methods are also extensively used to predict and interpret the spectroscopic properties of molecules, providing a powerful link between theory and experimental observation. jstar-research.comprotheragen.ai

Theoretical Prediction of Nuclear Magnetic Resonance Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The ³¹P nucleus is particularly informative for phosphorus-containing compounds. Computational methods, especially Density Functional Theory (DFT), have become instrumental in predicting NMR chemical shifts, aiding in the assignment of experimental spectra and providing a deeper understanding of the electronic environment around the nucleus.

For the [PBr₄]⁺ cation, the key species in solid this compound, DFT calculations have been employed to predict its ³¹P NMR chemical shift. These calculations are crucial for unequivocally assigning signals in solid-state NMR spectra, especially when dealing with complex mixtures or species where experimental data is ambiguous.

Research Findings:

A notable study by Beckers et al. performed DFT calculations to determine the isotropic ³¹P chemical shift (δiso) for the [PBr₄]⁺ cation. materialsproject.org The calculations accounted for spin-orbit coupling, which is significant for heavier elements like bromine. The geometry of the free [PBr₄]⁺ cation was optimized at the DFT level (B3LYP functional with a 6-31G(d) basis set), revealing the expected tetrahedral (Td) symmetry. The NMR shielding constants were then calculated and converted to chemical shifts.

The theoretically predicted chemical shift for the free [PBr₄]⁺ cation was found to be in good agreement with experimental values obtained from solid-state ³¹P Magic Angle Spinning (MAS) NMR spectroscopy of various [PBr₄]⁺ salts. materialsproject.org This agreement validates the computational approach and confirms the identity of the species observed experimentally. The slight deviations between calculated and experimental values can be attributed to factors such as the influence of the counter-ion and crystal packing effects in the solid state, which are not fully captured in a gas-phase calculation of the isolated cation. materialsproject.org

| Species | Experimental δiso(³¹P) / ppm | Computational Method | Calculated δiso(³¹P) / ppm | Reference |

|---|---|---|---|---|

| [PBr₄]⁺[AsF₆]⁻ | -101.4 | DFT (Spin-Orbit Corrected) | -93.4 | materialsproject.org |

| [PBr₄]⁺[AlBr₄]⁻ | -106.9 | |||

| [PBr₄]⁺[GaBr₄]⁻ | -107.5 |

The successful prediction of the ³¹P chemical shift for [PBr₄]⁺ highlights the power of DFT in characterizing the electronic structure of phosphorus halides.

Computational Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a unique "molecular fingerprint" based on the characteristic vibrations of a molecule. photonetc.comspectroscopyonline.com Computational methods are vital for interpreting these spectra by predicting the vibrational frequencies, intensities, and normal modes of a molecule. These theoretical spectra can then be compared with experimental results to provide definitive assignments for the observed bands.

For this compound, computational vibrational analysis focuses on the [PBr₄]⁺ cation. The tetrahedral [PBr₄]⁺ ion, belonging to the Td point group, has four fundamental modes of vibration. According to group theory, these are:

ν₁(A₁): Symmetric stretch (Raman active, polarized)

ν₂(E): Symmetric bend (Raman active, depolarized)

ν₃(T₂): Asymmetric stretch (Raman and IR active)

ν₄(T₂): Asymmetric bend (Raman and IR active)

Research Findings:

The comparison between calculated and experimental frequencies allows for a detailed assignment of the spectrum. For instance, the most intense peak in the Raman spectrum is typically the symmetric stretching mode (ν₁), which is computationally straightforward to identify. The calculated frequencies are often systematically higher than the experimental (anharmonic) frequencies, and empirical scaling factors are sometimes applied to improve the agreement. mq.edu.au

The power of this computational approach lies in its ability to create a theoretical fingerprint that aids in the identification of the molecule and provides insight into its bonding and structure. For example, the calculated force constants for the P-Br bonds in [PBr₄]⁺ can be compared with those of other phosphorus halides to understand trends in bond strength. uiuc.edu

| Vibrational Mode | Symmetry | Activity | Experimental Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| ν₁ (P-Br sym. stretch) | A₁ | Raman | 227 | uiuc.edu |

| ν₂ (Br-P-Br sym. bend) | E | Raman | 72 | |

| ν₃ (P-Br asym. stretch) | T₂ | Raman, IR | 474 | |

| ν₄ (Br-P-Br asym. bend) | T₂ | Raman, IR | 140 |

Environmental Considerations and Sustainable Practices in Phosphorus Pentabromide Chemistry

Environmental Fate and Transport

The environmental behavior of phosphorus pentabromide is largely dictated by its high reactivity, especially towards moisture. This reactivity profile means that the compound itself is not persistent in most environmental compartments. Instead, the focus of environmental fate and transport studies shifts to its immediate and subsequent degradation products.

This compound undergoes rapid and violent hydrolysis upon contact with water or even moist air. rsc.orgtandfonline.commanac-inc.co.jpnih.govnoaa.gov This exothermic reaction leads to the formation of corrosive and toxic fumes. The primary hydrolysis products are phosphoryl bromide (POBr₃) and hydrogen bromide (HBr). rsc.orgmanac-inc.co.jpnih.gov

The reaction can be represented by the following equation: PBr₅ + H₂O → POBr₃ + 2HBr

In the presence of excess water, phosphoryl bromide will further hydrolyze to form phosphoric acid (H₃PO₄) and additional hydrogen bromide. manac-inc.co.jpwikipedia.org

POBr₃ + 3H₂O → H₃PO₄ + 3HBr

Table 1: Hydrolysis Reactions of this compound

| Reactant | Condition | Primary Products | Secondary Products (with excess water) |

| PBr₅ | Contact with water/moisture | Phosphoryl bromide (POBr₃), Hydrogen bromide (HBr) | Phosphoric acid (H₃PO₄), Hydrogen bromide (HBr) |

Due to its rapid hydrolysis, this compound is not expected to persist in the atmosphere in its original form, thus limiting its potential for long-range transport. nih.govnoaa.gov However, its degradation products, particularly hydrogen bromide, have their own atmospheric chemistry.

Hydrogen bromide does not undergo significant photolysis in the troposphere. service.gov.uk Its primary atmospheric fate is reaction with hydroxyl radicals (OH•). service.gov.uk Although not directly emitted in large quantities from PBr₅ use, HBr can be formed in the upper atmosphere from the degradation of other bromine-containing compounds and has been implicated in the depletion of the ozone layer. service.gov.uk The release of HBr from the hydrolysis of PBr₅ can contribute to local and regional atmospheric acidity.

The other major hydrolysis product, phosphoryl bromide, is also reactive and will likely be removed from the atmosphere through hydrolysis with atmospheric water vapor, eventually depositing as phosphoric acid and hydrobromic acid. wikipedia.org The potential for long-range transport of phosphorus compounds is generally associated with particulate forms or more stable gaseous species, which are not the primary forms resulting from the immediate atmospheric breakdown of PBr₅. caltech.edu

Research into Green Chemistry Approaches for this compound Synthesis and Use

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and use of reactive reagents like this compound. energyindustryreview.com

Traditional synthesis of this compound involves the direct reaction of phosphorus tribromide with bromine. google.com This method can be difficult to control, and the solidification of the product can entrap unreacted starting materials, reducing efficiency. google.com

Research into greener synthetic alternatives focuses on improving reaction conditions and minimizing hazards. One patented method describes the synthesis of PBr₅ by reacting phosphorus tribromide with bromine in an inert solvent like carbon tetrachloride. google.com This approach allows the product to crystallize out of the solution, resulting in a more easily handled suspension and a higher purity product with yields around 97-98%. google.com This represents a step towards a more controlled and efficient process, which is a key aspect of green chemistry.

Furthermore, broader research into sustainable bromination techniques offers potential alternatives to the use of PBr₅ in some applications. These include:

In situ generation of brominating agents: Methods that generate bromine in situ from sources like potassium bromide (KBr) and an oxidant such as hydrogen peroxide (H₂O₂) are being developed. tandfonline.comnih.gov This avoids the transport and handling of highly reactive brominating agents.

Use of alternative solvents: The development of bromination reactions that can be carried out in water ("on water" synthesis) reduces the reliance on volatile and often hazardous organic solvents. tandfonline.com

Catalytic approaches: The use of catalysts, including ionic liquids, to facilitate aerobic bromination with HBr or NaBr as the bromine source presents a more atom-economical and sustainable pathway. nih.govacs.org

Table 2: Examples of Greener Bromination Strategies

| Strategy | Reagents/Conditions | Advantages |

| Improved PBr₅ Synthesis | PBr₃ + Br₂ in an inert solvent (e.g., CCl₄) | Higher yield and purity, better process control. google.com |

| In Situ Bromine Generation | KBr, H₂O₂, HCl in water | Avoids handling of corrosive reagents, sustainable. tandfonline.com |

| Aerobic Bromination | Substrate, NaBr/AcOH or HBr(aq), [C₄Py]NO₃ catalyst | High efficiency, controllable chemoselectivity, transition-metal-free. nih.govacs.org |

A key principle of green chemistry is maximizing atom economy and minimizing waste. The use of this compound in organic synthesis, for example, in the conversion of alcohols to alkyl bromides or carboxylic acids to acyl bromides, inherently generates byproducts. manac-inc.co.jp The primary phosphorus-containing byproduct is phosphoryl bromide, which itself is corrosive. manac-inc.co.jp

Strategies to minimize waste in reactions involving PBr₅ include:

Optimizing reaction stoichiometry: Using precise, stoichiometric amounts of reagents can prevent the waste associated with excess reactants. acsgcipr.orgacsgcipr.org

Process optimization: As demonstrated by the solvent-based synthesis of PBr₅, improving reaction conditions can lead to higher yields and less unreacted starting material to be disposed of. google.com

Alternative reagents: In some cases, using phosphorus tribromide (PBr₃) may be advantageous as it can lead to fewer side reactions like isomerization and elimination compared to other brominating agents, though PBr₅ is effective for less reactive alcohols. manac-inc.co.jp

Byproduct valorization: While not widely practiced for PBr₅ byproducts, the concept of finding uses for reaction byproducts is a core tenet of green chemistry. For instance, phosphorous acid, a byproduct of PBr₃ reactions, can have applications, but its decomposition at high temperatures can be hazardous. wikipedia.org

Regulatory and Life Cycle Assessment Perspectives on Phosphorus Bromides

The environmental and health risks associated with this compound and related compounds are subject to regulatory oversight and are being increasingly scrutinized through life cycle assessments (LCA).

In the United Kingdom, for example, environmental regulations cover "organic compounds containing phosphorus" and "organic compounds containing halogens" as categories of substances for which permitting may be required. legislation.gov.uklegislation.gov.uk Similarly, in the United States, this compound is listed as a high-risk chemical by some institutions, necessitating specific handling and purchasing protocols. lsuhsc.eduunmc.edu The GESAMP/EHS Composite List of Hazard Profiles includes an evaluation for this compound, indicating its recognition as a hazardous substance in the context of maritime transport. shmtu.edu.cn

Life Cycle Assessment (LCA) provides a framework for evaluating the environmental impacts of a product or process from cradle to grave. While specific, comprehensive LCAs for this compound are not widely published, assessments of related substances offer valuable insights. For instance, comparative LCAs of brominated flame retardants (BFRs) versus phosphorus-based flame retardants (PFRs) have been conducted. acs.org These studies highlight that while PFRs may offer advantages in certain impact categories, the energy-intensive nature of phosphorus production itself is a significant environmental burden. acs.org LCAs of halogenated compounds, in general, consider impacts such as ozone depletion potential and human toxicity. p2infohouse.orgarion-group.com Such assessments emphasize the importance of considering the entire life cycle, from raw material extraction (e.g., phosphate (B84403) rock) to end-of-life, when evaluating the sustainability of phosphorus bromide chemistry. energyindustryreview.comnih.gov

Historical Context and Future Directions in Phosphorus Pentabromide Research

Evolution of Phosphorus Halide Chemistry and the Place of Phosphorus Pentabromide

The journey into the world of phosphorus chemistry began with the discovery of elemental phosphorus in 1669 by Hennig Brand. mdpi.com This discovery paved the way for the exploration of its diverse compounds. The industrial synthesis of key phosphorus derivatives often starts with the reaction of phosphorus with chlorine to produce phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). mdpi.com These chlorides became foundational reagents in the expanding field of organophosphorus chemistry. mdpi.comwikipedia.orgrsc.org

Phosphorus halides are broadly categorized into trihalides (PX₃) and pentahalides (PX₅), with some less stable dihalides (P₂X₄) also known. wikipedia.org While phosphorus forms pentahalides with fluorine, chlorine, and bromine, the existence of phosphorus pentaiodide (PI₅) is doubtful due to the large size of the iodide ion, which would lead to significant steric hindrance. aakash.ac.in

Within the pentahalide series, this compound (PBr₅) holds a unique position. While its chlorinated counterpart, PCl₅, was identified by the renowned scientist Humphry Davy in 1808 and correctly characterized by French chemist Pierre Louis Dulong in 1816, the history of PBr₅ is less prominently documented but follows this early exploration of phosphorus-halogen compounds. mdpi.com

A key distinction among pentahalides is their structure in the solid state. While they share a trigonal bipyramidal geometry in the gas phase, their solid-state structures differ. wikipedia.orgscribd.com Phosphorus pentachloride exists as an ionic salt formulated as [PCl₄]⁺[PCl₆]⁻. wikipedia.org In contrast, this compound is a yellow, reactive solid that crystallizes as tetrabromophosphonium bromide, [PBr₄]⁺Br⁻. wikipedia.orgwikipedia.org This structural difference influences its reactivity and properties compared to other pentahalides. Furthermore, rapid cooling of PBr₅ vapor can lead to the formation of phosphorus heptabromide, [PBr₄]⁺[Br₃]⁻. wikipedia.org Like its chloride analogue, PBr₅ is a powerful halogenating agent, widely used in organic synthesis to convert carboxylic acids into acyl bromides. scribd.comwikipedia.orgunacademy.com

Table 1: Comparison of Phosphorus Pentahalides

| Property | Phosphorus Pentafluoride (PF₅) | Phosphorus Pentachloride (PCl₅) | This compound (PBr₅) |

|---|---|---|---|

| Formula | PF₅ | PCl₅ | PBr₅ |